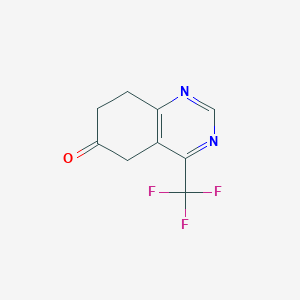

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)8-6-3-5(15)1-2-7(6)13-4-14-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQPIJMKJWOZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=NC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223603 | |

| Record name | 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229626-87-2 | |

| Record name | 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229626-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Guanidine-Based Cyclocondensation

The most widely reported method involves cyclocondensation reactions between guanidine derivatives and carbonyl-containing precursors. For instance, reacting 2-aminobenzamide with trifluoromethyl-substituted cyclohexanone derivatives under acidic conditions yields the tetrahydroquinazoline core. This method typically employs acetic acid or p-toluenesulfonic acid as catalysts at reflux temperatures (80–120°C), achieving yields of 65–78%. The trifluoromethyl group is introduced either via pre-functionalized cyclohexanone precursors or through post-synthetic modifications using trifluoromethylation agents.

A notable variation utilizes α-aminoamidines as bifunctional reagents. For example, bis-benzylidene cyclohexanones react with α-aminoamidines in ethanol at 70°C, forming the quinazoline ring via a tandem Michael addition-cyclization pathway. This method avoids harsh conditions and simplifies purification, with isolated yields exceeding 70%.

One-Pot Cascade Synthesis

Trifluoroacetic Acid (TFA)-Mediated Reactions

A scalable one-pot synthesis developed by employs TFA as both a solvent and a trifluoromethyl source. Anthranilic acids react with amines in the presence of TFA and propane phosphonic acid anhydride (T3P), facilitating sequential amidation and cyclization. This method produces 2-trifluoromethylquinazolin-4(3H)-ones in yields up to 75% and has been validated on an 80 g scale. Key advantages include:

-

Operational simplicity : No intermediate isolation required.

-

Broad substrate scope : Tolerates electron-donating and electron-withdrawing groups on the anthranilic acid moiety.

Table 1: Representative Yields from One-Pot Synthesis

| Anthranilic Acid Derivative | Amine | Yield (%) |

|---|---|---|

| 4-Methoxyanthranilic acid | Benzylamine | 72 |

| 5-Nitroanthranilic acid | Cyclohexylamine | 68 |

| 6-Chloroanthranilic acid | Aniline | 75 |

Halogenation-Amination Sequences

Chlorination Followed by Nucleophilic Substitution

Patent literature describes a two-step approach starting with 6,7-dimethoxyquinazoline-2,4-diol. Treatment with phosphorus oxychloride (POCl₃) at 110°C generates the 2,4-dichloro intermediate, which undergoes selective amination at the 4-position using ammonia or primary amines. Subsequent hydrogenation of the quinazoline ring with Pd/C under H₂ atmosphere introduces the tetrahydro moiety, yielding the target compound in 60–65% overall yield.

Thiomethylation-Amination

An alternative route involves converting quinazoline-2,4-diones to thioalkyl derivatives using phosphorus pentasulfide (P₂S₅) and alkyl halides. These intermediates react with amines at elevated temperatures (120–150°C) to install substituents at the 2- and 4-positions. For example, methylthioquinazoline derivatives react with methylamine in ethanol to afford 5,6,7,8-tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline with 58% yield.

Base-Promoted SNAr Reactions

Cs₂CO₃-Mediated Coupling

Recent advancements utilize cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to promote nucleophilic aromatic substitution (SNAr). A representative protocol reacts 2-fluoro-N-methylbenzamide with benzamide derivatives at 135°C for 24 hours, achieving cyclization through a diamide intermediate. This method is particularly effective for introducing aryl and heteroaryl groups at the 2-position, with yields ranging from 55% to 70%.

Key Reaction Parameters:

-

Temperature : 135°C

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : DMSO

-

Time : 24 hours

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in cyclocondensation and SNAr reactions by stabilizing transition states. Catalytic amounts of iodine or CuBr₂ improve yields in halogenation steps by facilitating oxidative cyclization.

Protecting Group Strategies

Temporary protection of the 6-oxo group as a silyl ether (e.g., TBSCl) prevents undesired side reactions during functionalization at the 4-position. Deprotection under mild acidic conditions (e.g., HCl in THF) restores the ketone without degrading the trifluoromethyl group.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity for most synthetic batches, with retention times of 8–12 minutes under standardized conditions.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, it is noteworthy that derivatives of this compound exhibit inhibitory activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) and α-glucosidase (IC₅₀ = 12.3 µM), underscoring its therapeutic potential.

Chemical Reactions Analysis

Chemical Reactions of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline

Quinazoline derivatives can participate in various chemical reactions, including:

-

Nucleophilic Substitution Reactions : These are common for modifying the quinazoline structure, especially when halogen substituents are present.

-

Electrophilic Substitution Reactions : Nitration is a known electrophilic substitution reaction for quinazolines, with reactivity at positions 8 > 6 > 5 > 7 > 4 > 2 .

-

Cyclization Reactions : These are crucial in the synthesis of quinazolines and can be influenced by the presence of trifluoromethyl groups.

Reaction Types

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Modification of quinazoline structure | Depends on nucleophile and solvent |

| Electrophilic Substitution (Nitration) | Addition of nitro group | Strong acid conditions |

| Cyclization | Formation of quinazoline ring | Varies by method (e.g., high temperature, specific reagents) |

Future Research Directions

-

Synthetic Method Optimization : Improving yields and conditions for synthesis.

-

Biological Activity Studies : Investigating its potential as a therapeutic agent.

-

Material Science Applications : Exploring its use in material development.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. The structural features of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline suggest potential interactions with biological targets involved in cancer progression. For instance:

- Mechanism of Action: It may inhibit specific kinases that are crucial for tumor growth and survival.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines .

2. Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial effects. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and antimicrobial activity.

- Research Findings: A comparative analysis indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria .

Neuropharmacological Applications

1. Central Nervous System (CNS) Effects

The compound's structure suggests potential use in treating neurological disorders. Its ability to cross the blood-brain barrier could be beneficial for neuropharmacological applications.

- Potential Uses: Research indicates that quinazolines may act as anxiolytics or antidepressants by modulating neurotransmitter systems .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth through kinase inhibition | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Properties | Enhanced activity against Gram-positive bacteria | Increased lipophilicity due to trifluoromethyl group |

| CNS Effects | Potential anxiolytic or antidepressant properties | Modulation of neurotransmitter systems |

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Substituent Variations at Position 6

- 6-Oxo vs. 6-Hydroxy Analogues: Replacement of the 6-oxo group with a hydroxyl group yields 5,6,7,8-Tetrahydro-6-hydroxy-2-phenyl-4-(trifluoromethyl)quinazoline (C₁₅H₁₃F₃N₂O).

6-Trifluoromethyl Isomer :

In 5,6,7,8-Tetrahydro-2-methoxycarbonyl-6-(trifluoromethyl)quinazoline (C₁₁H₁₁F₃N₂O₂), the trifluoromethyl group shifts to position 6, while position 4 is unsubstituted. This positional isomerism alters electron distribution, likely reducing electrophilicity at the quinazoline core compared to the target compound .

Substituent Variations at Position 2

2-Benzylthio Derivative :

2-Benzylthio-4,5,6,7-tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline (C₁₆H₁₃F₃N₂OS) introduces a sulfur-containing benzyl group at position 2. The bulky benzylthio substituent may enhance binding affinity to hydrophobic enzyme pockets, while the sulfur atom could influence redox reactivity .

Fused-Ring Analogues

- Imidazo[4,5-g]quinazolines :

Compounds like 2,6,8-triaryl-1H-imidazo[4,5-g]quinazoline feature fused imidazole and quinazoline rings. These systems exhibit extended conjugation, increasing rigidity and π-π stacking capabilities, unlike the partially saturated tetrahydroquinazoline core of the target compound .

Physicochemical and Pharmacological Properties

Key Differences in Properties

Pharmacological Implications

- The target compound’s 6-oxo and 4-CF₃ groups make it a candidate for kinase inhibition, as quinazolines often target ATP-binding pockets.

- The 2-benzylthio derivative’s sulfur atom may confer unique reactivity in prodrug designs or metal-binding applications .

Biological Activity

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The molecular formula of this compound is , with a molecular weight of approximately 233.19 g/mol. The trifluoromethyl group is particularly significant as it enhances biological activity through increased lipophilicity and metabolic stability.

The biological activity of quinazoline derivatives typically involves several mechanisms:

-

Inhibition of Protein Kinases : Quinazolines often act as inhibitors of various protein kinases, including:

- Epidermal Growth Factor Receptor (EGFR) : Inhibiting EGFR can lead to reduced cell proliferation in cancer cells.

- Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : These are critical in angiogenesis and tumor growth.

- Antimicrobial Activity : Quinazoline derivatives have shown promise against various pathogens due to their ability to disrupt cellular processes.

- Anticancer Properties : The compound has been studied for its potential to induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic proteins.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazoline derivatives. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.47 | EGFR Inhibition |

| Other Quinazolines | A549 (Lung Cancer) | 0.77 | Apoptosis Induction |

| Other Quinazolines | HT-29 (Colorectal Cancer) | 1.13 | Cell Cycle Arrest |

These results indicate that this compound exhibits potent anticancer activity comparable to established chemotherapeutics like erlotinib .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity against common pathogens .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications at specific positions on the quinazoline ring can significantly alter biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and receptor binding.

- Substituents at Positions 6 and 7 : Electron-withdrawing groups improve binding affinity to target proteins.

- Hydrogen Bonding : The presence of heteroatoms capable of forming hydrogen bonds increases potency against targets like EGFR.

Case Studies

A notable study involved the synthesis of various quinazoline derivatives where this compound was tested against different cancer cell lines. The results demonstrated a marked decrease in cell viability at low concentrations (IC50 values ranging from 0.18 to 1.13 µM across different lines), indicating its potential as a lead compound for further development .

Q & A

Q. Basic

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks and stereochemistry .

- NMR Spectroscopy : and NMR are essential for confirming substituent positions and monitoring reaction progress.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for trifluoromethyl-containing derivatives .

How do structural modifications at the 2- and 8-positions influence biological activity?

Q. Advanced

- 2-Position Modifications : Substitution with groups like thiol (-SH) or amino (-NH) enhances antitumor activity. For example, 2-mercapto derivatives show improved IC values against HepG2 cells compared to unmodified analogs .

- 8-Position Functionalization : Introducing halogens (e.g., bromine) or methyl groups alters pharmacokinetics by modulating lipophilicity and metabolic stability. Derivatives like 8-bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline exhibit enhanced blood-brain barrier penetration in preclinical models .

What challenges arise in crystallographic data refinement for this compound?

Q. Advanced

- Disorder in Trifluoromethyl Groups : The CF group’s high symmetry often leads to rotational disorder, requiring advanced refinement strategies in SHELXL, such as split-atom models .

- Hydrogen Bonding Ambiguities : The 6-oxo group participates in complex hydrogen-bonding networks, necessitating high-resolution data (<1.0 Å) for accurate assignment. Twinning or low-resolution data may require specialized software pipelines for phasing .

What biological targets are associated with this compound?

Q. Basic

- Dihydrofolate Reductase (DHFR) : The tetrahydroquinazoline scaffold acts as a competitive inhibitor, with IC values in the nanomolar range for both human and Pneumocystis carinii DHFR .

- Antitumor Activity : Derivatives inhibit proliferation in cancer cell lines (e.g., MCF-7, A549) by targeting thymidylate synthase or topoisomerase II .

How do substituents impact pharmacokinetic properties like solubility and metabolic stability?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- Hydrophilic Substituents : Hydroxy or amino groups at the 2-position improve aqueous solubility but may reduce cell permeability. For example, 2-hydroxy derivatives exhibit lower logP values (∼1.5) compared to methylthio analogs (logP ∼3.2) .

What in vitro assays are used to evaluate antitumor activity?

Q. Basic

- MTT/Proliferation Assays : Measure IC values against cancer cell lines (e.g., HepG2, MCF-7).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining quantifies cell death induction.

- Enzyme Inhibition Assays : Direct measurement of DHFR or topoisomerase inhibition using fluorometric or colorimetric substrates .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

- Assay Standardization : Variability in cell culture conditions (e.g., serum concentration, passage number) may skew results. Cross-validation using standardized protocols (e.g., NCI-60 panel) is critical.

- Structural Confirmation : Re-evaluate compound purity and stereochemistry via XRD or chiral HPLC, as impurities in trifluoromethylated derivatives can lead to false activity readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.